molecular formula C9H13Cl2N3O2 B1683137 Thyminalkylamine CAS No. 7264-21-3

Thyminalkylamine

Cat. No.: B1683137
CAS No.: 7264-21-3
M. Wt: 266.12 g/mol
InChI Key: DSNDKLPCPVXPMQ-UHFFFAOYSA-N
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Description

Thyminalkylamine, systematically named 5-(bis(2-chloroethyl)aminomethyl)uracil (CAS RN: 6860-12-4), is a uracil derivative modified with a bis(2-chloroethyl)aminomethyl group. Its molecular formula is C₈H₁₂Cl₂N₄O₂, and it has a molecular weight of 266.9 g/mol . This compound combines the pyrimidine ring of uracil with alkylating chloroethyl groups, making it structurally distinct from simpler amines. Its synthesis and reactivity are driven by the electrophilic chloroethyl groups, enabling covalent interactions with biological nucleophiles like DNA or proteins .

Properties

CAS No.

7264-21-3

Molecular Formula

C9H13Cl2N3O2

Molecular Weight

266.12 g/mol

IUPAC Name

5-[bis(2-chloroethyl)aminomethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13Cl2N3O2/c10-1-3-14(4-2-11)6-7-5-12-9(16)13-8(7)15/h5H,1-4,6H2,(H2,12,13,15,16)

InChI Key

DSNDKLPCPVXPMQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl

Appearance

Solid powder

Other CAS No.

7264-21-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6860-12-4 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-bis(2-chloroethyl)aminomethyluracil
thyminalkylamine
thyminalkylamine monohydrochloride
thyminealkamine
Ypenyl

Origin of Product

United States

Comparison with Similar Compounds

Substituted Alkylamine Salts

Substituted alkylamine salts, such as those regulated under PMN P-85–941 (generic structure), share the alkylamine backbone but lack the uracil moiety. For example, releases to water are restricted under §721.90, reflecting concerns about bioaccumulation and aquatic toxicity . Unlike Thyminalkylamine, these compounds are simpler in structure and lack the pyrimidine ring, limiting their use in targeted biochemical applications.

5-Substituted-2-Phenylbenzo[b]thiophene-3-Alkylamines

These compounds feature a benzo[b]thiophene core linked to alkylamine side chains. Pharmacological studies highlight their antipsychotic activity, contrasting with this compound’s presumed alkylating function.

Comparison with Biogenic Amines and Simpler Alkylamines

Tyramine (4-Hydroxyphenethylamine)

Tyramine (C₈H₁₁NO, MW: 137.18 g/mol) is a naturally occurring phenethylamine involved in neurotransmission and vasoconstriction. Unlike this compound, it lacks halogen substituents and alkylating capacity. Tyramine’s primary toxicity arises from its adrenergic effects, causing hypertensive crises in high doses, whereas this compound’s chloroethyl groups pose cytotoxic risks .

Trimethylamine (TMA) and Dimethylamine (DMA)

Trimethylamine (C₃H₉N, MW: 59.11 g/mol) and dimethylamine (C₂H₇N, MW: 45.08 g/mol) are volatile amines linked to cardiovascular and renal pathologies. TMA is metabolized to trimethylamine N-oxide (TMAO), a biomarker for atherosclerosis.

Key Functional and Pharmacological Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity/Applications
This compound C₈H₁₂Cl₂N₄O₂ 266.9 Uracil, bis(2-chloroethyl)amine Cytotoxicity (alkylating agent potential)
Substituted alkylamine salt Variable ~200–300 Alkylamine, salt counterion Environmental toxicity; regulated releases
Benzo[b]thiophene alkylamine C₁₅H₁₆N₂S 264.4 Benzo[b]thiophene, alkylamine Antipsychotic activity
Tyramine C₈H₁₁NO 137.18 Phenol, ethylamine Hypertensive crisis
Trimethylamine C₃H₉N 59.11 Trimethylamine Atherosclerosis biomarker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thyminalkylamine
Reactant of Route 2
Reactant of Route 2
Thyminalkylamine

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